molecular formula C7H7N3 B1625758 1-methyl-1H-imidazo[4,5-c]pyridine CAS No. 5028-32-0

1-methyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B1625758
CAS No.: 5028-32-0
M. Wt: 133.15 g/mol
InChI Key: WJEWGMQMZKWXFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest due to its structural resemblance to purines, which are key components of nucleic acids. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and various scientific research applications.

Mechanism of Action

Target of Action

1-Methyl-1H-imidazo[4,5-c]pyridine is a novel compound that has been synthesized as a promising purine bioisostere Similar imidazo[4,5-b]pyridine derivatives have been known to target ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .

Mode of Action

It can be inferred from the related imidazo[4,5-b]pyridine derivatives that the compound might interact with its targets (such as ikk-ɛ and tbk1) and induce changes through the process of phosphorylation .

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that the compound might influence the nf-kappab signaling pathway .

Pharmacokinetics

It is mentioned that the design and synthesis of bioisosteres, such as this compound, can improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

Based on the known effects of similar compounds, it can be inferred that the compound might have potential therapeutic significance in various disease conditions .

Action Environment

It is known that the synthesis of such compounds relies on specific reactions, such as the michael addition of 1-methyl-1h-imidazol-4-amine to fumaric/maleic or acetylene dicarboxylates, followed by intramolecular cyclization into target compounds . This suggests that the synthesis and hence the action of the compound might be influenced by environmental factors such as temperature and pH.

Preparation Methods

Chemical Reactions Analysis

1-Methyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents include halogens and organometallic compounds.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems.

Major products from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[4,5-c]pyridines.

Scientific Research Applications

1-Methyl-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Methyl-1H-imidazo[4,5-c]pyridine can be compared with other imidazopyridine derivatives, such as:

    Imidazo[4,5-b]pyridine: Similar in structure but differs in the position of the nitrogen atoms in the ring system.

    Imidazo[1,5-a]pyridine: Features a different fusion pattern of the imidazole and pyridine rings.

    Imidazo[1,2-a]pyridine: Another isomer with a distinct ring fusion pattern.

The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which confer unique chemical and biological properties.

Properties

IUPAC Name

1-methylimidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-10-5-9-6-4-8-3-2-7(6)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEWGMQMZKWXFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10486215
Record name 1-methyl-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10486215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5028-32-0
Record name 1-methyl-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10486215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-1H-imidazo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
1-methyl-1H-imidazo[4,5-c]pyridine
Reactant of Route 3
Reactant of Route 3
1-methyl-1H-imidazo[4,5-c]pyridine
Reactant of Route 4
Reactant of Route 4
1-methyl-1H-imidazo[4,5-c]pyridine
Reactant of Route 5
Reactant of Route 5
1-methyl-1H-imidazo[4,5-c]pyridine
Reactant of Route 6
Reactant of Route 6
1-methyl-1H-imidazo[4,5-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.